

"chemical structure and properties of Quercetin 3,7-diglucoside"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quercetin 3,7-diglucoside

Cat. No.: B1244012

[Get Quote](#)

Quercetin 3,7-diglucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3,7-diglucoside is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, purification, and biological assessment are provided, alongside a summary of its quantitative properties. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Quercetin 3,7-diglucoside, also known as quercetin-3,7-O- β -diglucopyranoside, consists of a quercetin aglycone backbone with two glucose moieties attached at the 3 and 7 hydroxyl positions. The chemical structure and key identifiers are presented below.

Chemical Structure:

(Note: This is a simplified 2D representation. Glc represents a glucose moiety.)

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})-4H-chromen-4-one	PubChem[1]
Molecular Formula	C27H30O17	PubChem[1]
Molecular Weight	626.52 g/mol	PubChem[1]
CAS Number	6892-74-6	PubChem
Water Solubility	4.71 g/L (Predicted)	FooDB
logP	-0.8 (Predicted)	FooDB
pKa (Strongest Acidic)	7.08 (Predicted)	FooDB
Polar Surface Area	285.75 Å² (Predicted)	FooDB
Hydrogen Bond Donors	11	FooDB
Hydrogen Bond Acceptors	17	FooDB
Rotatable Bond Count	7	FooDB

Spectroscopic Data

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for **Quercetin 3,7-diglucoside** is available.

Table 2: LC-MS Data

Parameter	Value	Source
Precursor Type	[M-H]-	PubChem[1]
Precursor m/z	625	PubChem[1]
Ionization	ESI	PubChem[1]
Collision Energy	35V	PubChem[1]
Major Fragments (m/z)	463, 301, 505	PubChem[1]

NMR Spectroscopy

Detailed ^1H and ^{13}C NMR data for **Quercetin 3,7-diglucoside** are crucial for its structural confirmation. While a complete dataset for the specific 3,7-diglucoside is not readily available in a single source, data for the closely related Quercetin 3-O- β -D-glucopyranoside is provided below for reference. The chemical shifts of the glucose moieties would differ based on their attachment at the 7-position.

Table 3: ^1H and ^{13}C NMR Data for Quercetin 3-O- β -D-glucopyranoside (in DMSO- d_6)

Position	δ C (ppm)	δ H (ppm), multiplicity (J in Hz)	Source
Quercetin Moiety			
2	156.38	-	[2]
3	133.58	-	[2]
4	177.58	-	[2]
5	161.24	12.63, s	[2]
6	98.76	6.19, d (2.0)	[2]
7	164.29	-	[2]
8	93.73	6.39, d (2.0)	[2]
9	156.25	-	[2]
10	103.97	-	[2]
1'	120.71	-	[2]
2'	115.32	7.57, d (2.1)	[2]
3'	145.0	-	[2]
4'	148.8	-	
5'	116.4	6.83, d (8.5)	
6'	122.2	7.58, dd (8.1, 2.1)	[2]
Glucose Moiety at C-3			
1"	101.25	5.46, d (7.5)	[2]
2"	71.60	3.07-3.59, m	[2]
3"	70.82	3.07-3.59, m	[2]
4"	66.06	3.07-3.59, m	[2]
5"	74.14	3.07-3.59, m	[2]

6"	62.98	3.07-3.59, m	[2]
----	-------	--------------	-----

Biological Activities and Quantitative Data

Quercetin 3,7-diglucoside exhibits significant antioxidant and anti-inflammatory properties. The following table summarizes the available quantitative data for a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside.[3]

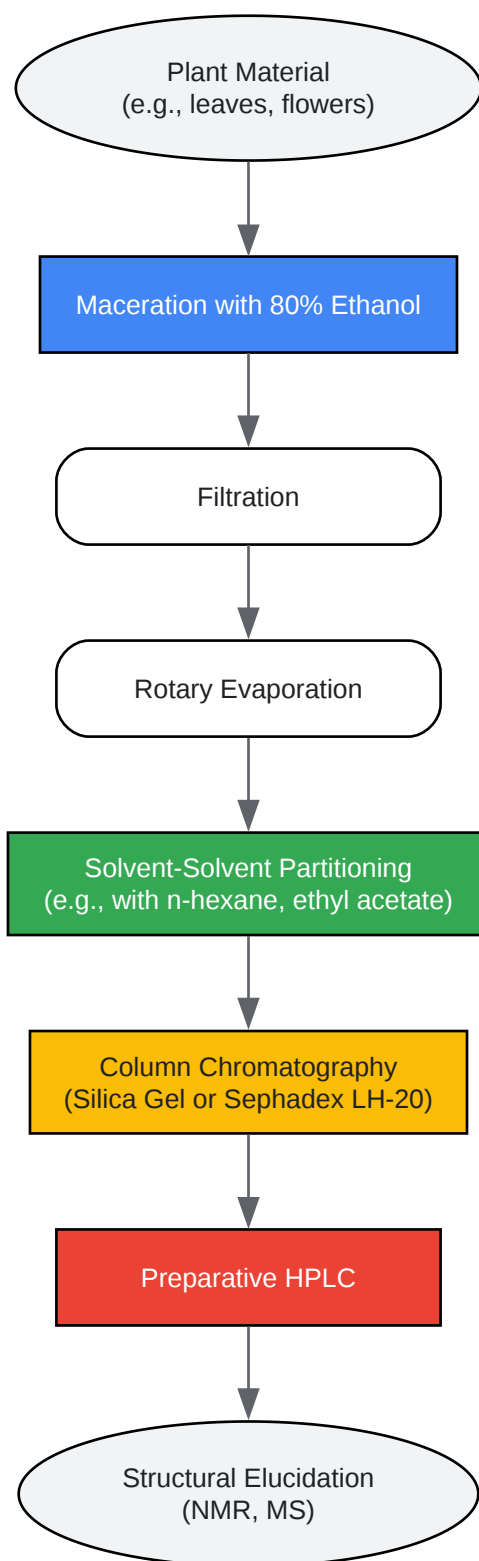
Table 4: Biological Activity of Quercetin-3-O-diglucoside-7-O-glucoside

Assay	IC50 / EC50 (µM)	Source
Antioxidant Activity		
DPPH Radical Scavenging	245.5	[3]
ABTS Radical Scavenging	68.8	[3]
Anti-inflammatory Activity		
Lipoxygenase Inhibition	1270	[3]
Hyaluronidase Inhibition	619.64	[3]

Experimental Protocols

Isolation and Purification of Quercetin Glycosides from Plant Material

This protocol provides a general methodology for the extraction and purification of quercetin glycosides, which can be adapted for **Quercetin 3,7-diglucoside**.



[Click to download full resolution via product page](#)

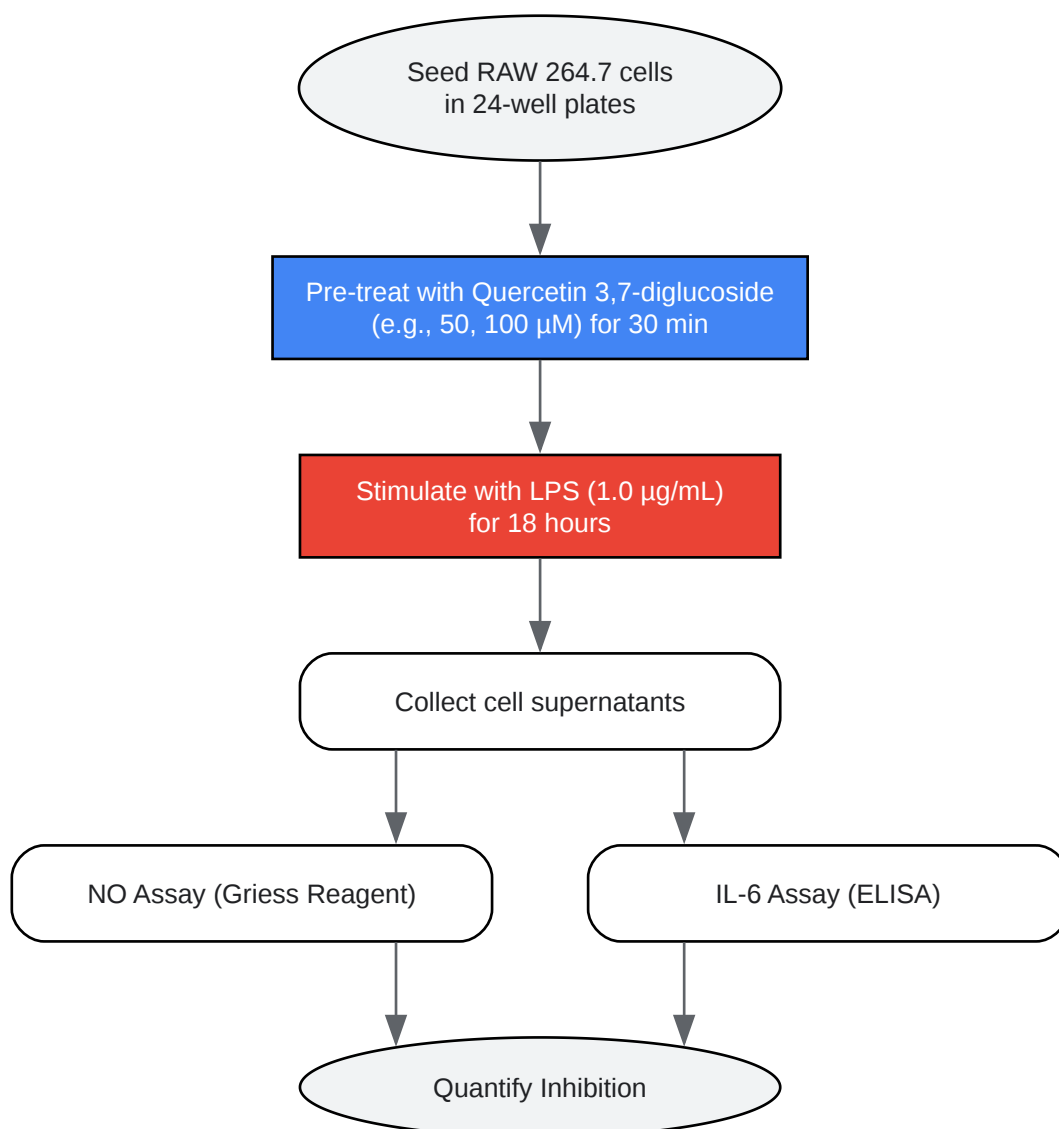
Caption: General workflow for the isolation and purification of quercetin glycosides.

Methodology:

- Extraction:
 - Air-dry and powder the plant material.
 - Macerate the powder in 80% ethanol at room temperature for 48 hours.
 - Filter the extract through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.[4][5]
- Fractionation:
 - Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[6]
- Purification:
 - Subject the ethyl acetate fraction (typically rich in flavonoid glycosides) to column chromatography on silica gel or Sephadex LH-20.
 - Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.[5][6]
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Pool fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of **Quercetin 3,7-diglucoside**.^[3]



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the anti-inflammatory activity of **Quercetin 3,7-diglucoside**.

Methodology:

- Cell Culture:
 - Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2.5×10^5 cells/well and incubate for 24 hours.[3]
- Treatment:

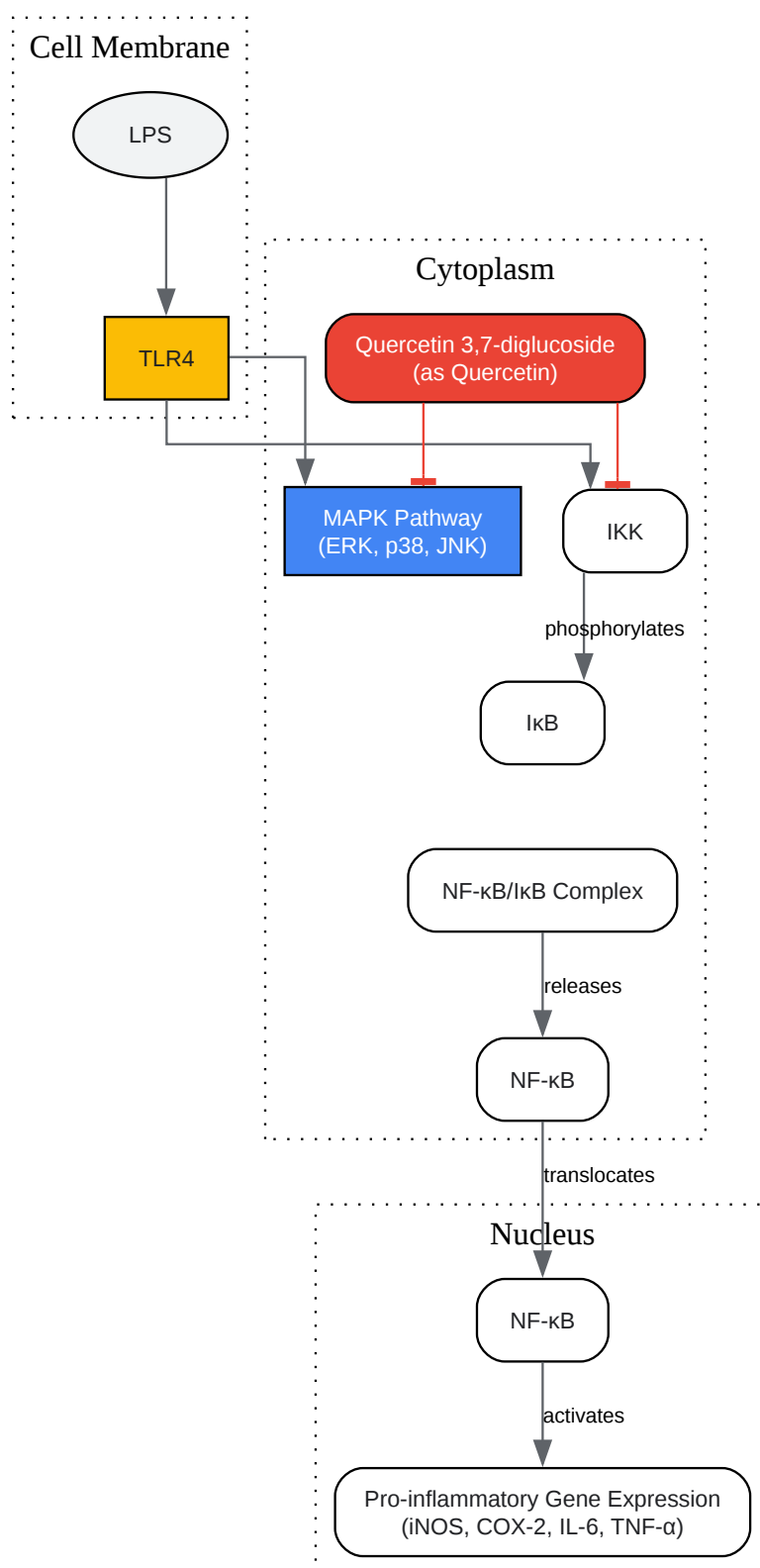
- Pre-treat the cells with varying concentrations of **Quercetin 3,7-diglucoside** (e.g., 50 and 100 μ M) for 30 minutes.
- Stimulate the cells with lipopolysaccharide (LPS) (1.0 μ g/mL) for 18 hours. Include vehicle-treated and LPS-only treated wells as negative and positive controls, respectively.[3]
- Nitric Oxide (NO) Assay:
 - Collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent, which is indicative of NO production.[7]
- IL-6 Assay:
 - Measure the concentration of Interleukin-6 (IL-6) in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]

Signaling Pathways

The biological effects of **Quercetin 3,7-diglucoside** are mediated through the modulation of several key signaling pathways. Upon cellular uptake and deglycosylation to its aglycone form, quercetin, it can influence inflammatory and antioxidant responses.

Inhibition of Pro-inflammatory Pathways (NF- κ B and MAPK)

Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.



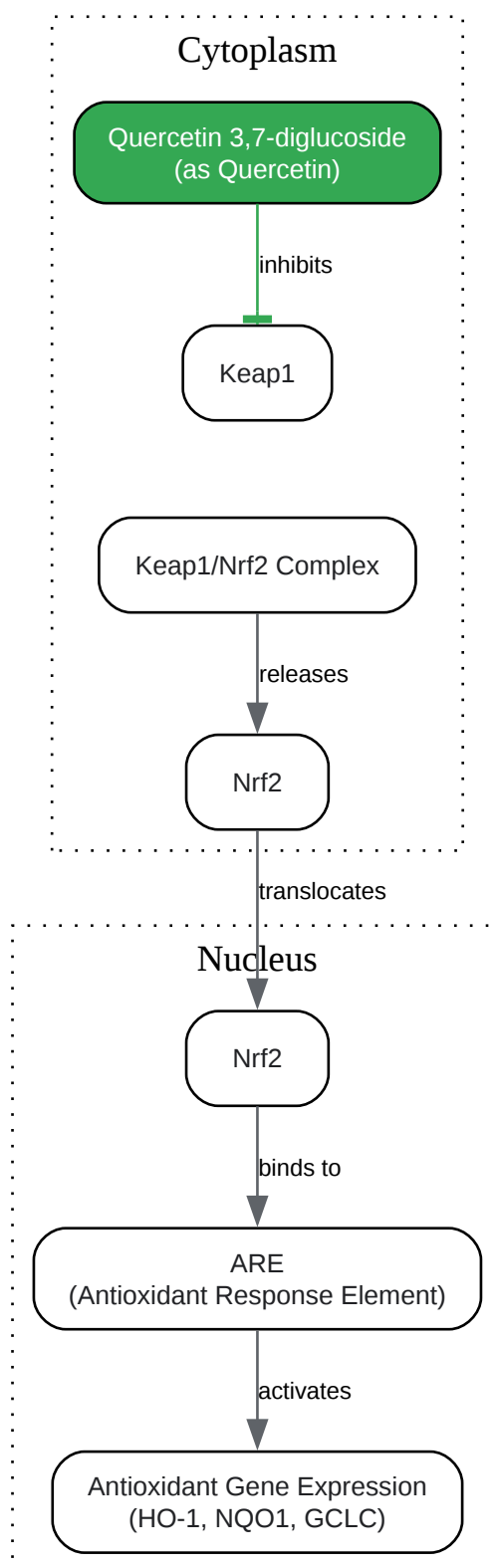
[Click to download full resolution via product page](#)

Caption: Inhibition of NF-κB and MAPK pathways by Quercetin.

Quercetin 3,7-diglucoside, likely through its aglycone, is proposed to inhibit the phosphorylation of key kinases in the MAPK pathway (ERK, p38) and the I κ B kinase (IKK) in the NF- κ B pathway. This prevents the degradation of I κ B, thereby sequestering NF- κ B in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

Activation of the Nrf2 Antioxidant Pathway

Quercetin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quercetin 3,7-diglucoside | C₂₇H₃₀O₁₇ | CID 10121947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
- 7. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid [mdpi.com]
- To cite this document: BenchChem. ["chemical structure and properties of Quercetin 3,7-diglucoside"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244012#chemical-structure-and-properties-of-quercetin-3-7-diglucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com